molecular formula C10H4BrF3O2 B13055947 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B13055947
M. Wt: 293.04 g/mol
InChI Key: VKSMXUVGBKJEMB-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the chromenone scaffold. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromenone derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced at the 3rd position using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, modifying the oxidation state of the molecule.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Substitution Products: Various substituted chromenones.

    Oxidation Products: Oxidized derivatives of the chromenone core.

    Reduction Products: Reduced forms of the chromenone scaffold.

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-3-(trifluoromethyl)pyridine
  • 6-Bromo-3-(trifluoromethyl)quinoline

Comparison:

  • Uniqueness: 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one stands out due to its chromenone core, which imparts distinct chemical properties compared to other similar compounds with different core structures.
  • Chemical Properties: The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H4BrF3O2

Molecular Weight

293.04 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H4BrF3O2/c11-6-1-2-8-5(3-6)4-7(9(15)16-8)10(12,13)14/h1-4H

InChI Key

VKSMXUVGBKJEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(F)(F)F

Origin of Product

United States

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